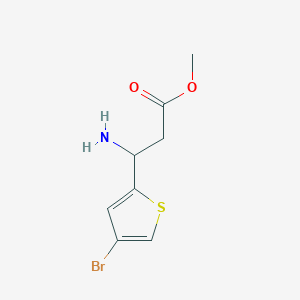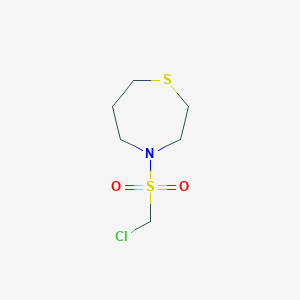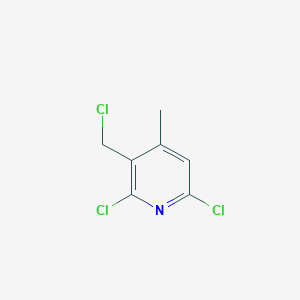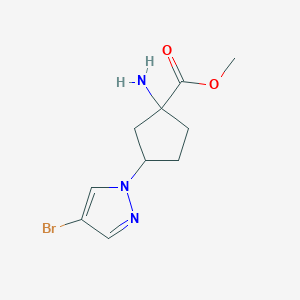![molecular formula C14H13NO2 B15314635 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine](/img/structure/B15314635.png)
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine is an organic compound that features both an epoxide group and a pyridine ring. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The compound is of interest in fields such as organic synthesis, materials science, and pharmaceuticals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine typically involves the reaction of 4-hydroxyphenylpyridine with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened and further oxidized to form diols or other oxygenated products.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, and primary amines are used under mild to moderate conditions.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylpyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive epoxide group.
作用機序
The mechanism of action of 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine involves its interaction with molecular targets through its epoxide and pyridine functional groups. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to downstream effects in cellular pathways.
類似化合物との比較
Similar Compounds
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Similar in structure but contains two epoxide groups.
4-{4-[(Oxiran-2-yl)methoxy]phenyl}butan-2-one: Contains a ketone group instead of a pyridine ring.
2-[4-[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide: Contains an acetamide group instead of a pyridine ring.
Uniqueness
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine is unique due to the presence of both an epoxide group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
4-[4-(oxiran-2-ylmethoxy)phenyl]pyridine |
InChI |
InChI=1S/C14H13NO2/c1-3-13(16-9-14-10-17-14)4-2-11(1)12-5-7-15-8-6-12/h1-8,14H,9-10H2 |
InChIキー |
BFYWBRABUHDSGF-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)


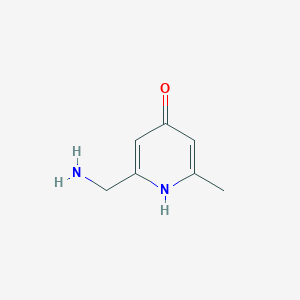
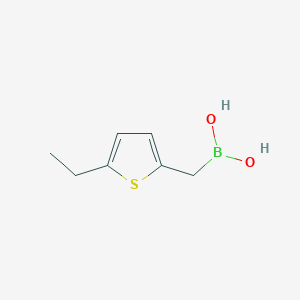
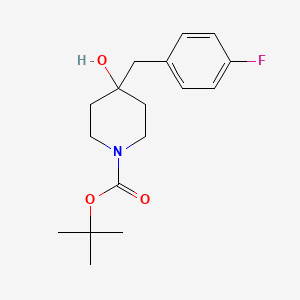

![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)
![N-[4-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15314605.png)
